An In-Depth Technical Guide to N-methylchroman-6-amine: Structure, Properties, and Synthetic Approaches
An In-Depth Technical Guide to N-methylchroman-6-amine: Structure, Properties, and Synthetic Approaches
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for N-methylchroman-6-amine (CAS 46049-43-8) is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on the known chemistry of the chroman scaffold and closely related analogs. The experimental protocols and potential biological activities described herein are illustrative and may require optimization for N-methylchroman-6-amine.
Chemical Structure and Properties
N-methylchroman-6-amine belongs to the class of heterocyclic compounds characterized by a dihydropyran ring fused to a benzene ring. The core structure is a chroman moiety, with a methylamino group attached at the 6th position of the aromatic ring.
Chemical Structure:
Table 1: Physicochemical Properties of N-methylchroman-6-amine and Related Compounds
| Property | N-methylchroman-6-amine (Predicted/Inferred) | Chroman | 6-Aminochroman (Analog) |
| CAS Number | 46049-43-8[1] | 493-08-3 | 29680-23-5 |
| Molecular Formula | C10H13NO | C9H10O | C9H11NO |
| Molecular Weight | 163.22 g/mol | 134.18 g/mol | 149.19 g/mol |
| Appearance | Likely an oil or low-melting solid | Colorless liquid | - |
| Boiling Point | Not available | 214-215 °C | Not available |
| Melting Point | Not available | Not applicable | Not available |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and chloroform. Limited solubility in water. | Insoluble in water | - |
| pKa (of the amine) | Estimated to be around 4-5 (aromatic amine) | Not applicable | Not available |
Note: The properties for N-methylchroman-6-amine are largely inferred from the general properties of chromans and aromatic amines due to a lack of specific experimental data.
Potential Synthetic Approaches
General Synthetic Workflow
The synthesis would likely proceed in two key stages: first, the synthesis of the chroman-6-amine precursor, followed by the N-methylation of the amino group.
Caption: A potential two-stage synthetic workflow for N-methylchroman-6-amine.
Detailed Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of Chroman-6-amine (Precursor)
This protocol is a generalized procedure based on common methods for chroman synthesis.
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Allylation of 4-Nitrophenol: To a solution of 4-nitrophenol in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate) and allyl bromide. Reflux the mixture for several hours. After completion, the product, 1-allyloxy-4-nitrobenzene, is isolated by extraction and purified.
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Claisen Rearrangement: Heat the 1-allyloxy-4-nitrobenzene neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to induce a Claisen rearrangement, yielding 2-allyl-4-nitrophenol.
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Cyclization to 6-Nitrochroman: The 2-allyl-4-nitrophenol can be cyclized to 6-nitrochroman. One common method involves hydrobromination of the double bond followed by intramolecular Williamson ether synthesis upon treatment with a base.
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Reduction of the Nitro Group: The 6-nitrochroman is reduced to 6-aminochroman. This can be achieved using various reducing agents, such as catalytic hydrogenation (H2, Pd/C) or metal-acid reduction (e.g., Sn/HCl or Fe/HCl).
Protocol 2: N-methylation of Chroman-6-amine
This protocol describes a common method for the methylation of primary aromatic amines.
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Eschweiler-Clarke Reaction: To a solution of chroman-6-amine, add an excess of formic acid and formaldehyde. Heat the reaction mixture to reflux for several hours. The reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid.
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Work-up and Purification: After the reaction is complete, the mixture is cooled and made basic with a suitable base (e.g., sodium hydroxide). The product, N-methylchroman-6-amine, is then extracted with an organic solvent, dried, and purified by column chromatography or distillation.
Spectroscopic Characterization (Expected)
The structure of N-methylchroman-6-amine would be confirmed using standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for N-methylchroman-6-amine
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the benzene ring (signals in the range of 6.5-7.5 ppm).- Protons of the dihydropyran ring (signals in the range of 1.8-4.2 ppm).- A singlet corresponding to the N-methyl protons (around 2.8-3.0 ppm).- A broad singlet for the N-H proton. |
| ¹³C NMR | - Aromatic carbon signals (110-160 ppm).- Aliphatic carbon signals of the chroman ring (20-70 ppm).- A signal for the N-methyl carbon (around 30-35 ppm). |
| IR Spectroscopy | - N-H stretching vibration (around 3300-3500 cm⁻¹).- C-H stretching vibrations (aromatic and aliphatic, 2850-3100 cm⁻¹).- C=C stretching vibrations of the aromatic ring (1450-1600 cm⁻¹).- C-O-C stretching of the ether linkage (1200-1300 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 163.22. |
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for N-methylchroman-6-amine, the chroman scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds.[2][3] Chroman derivatives have been reported to exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[2][3]
Potential Signaling Pathways
The biological effects of chroman derivatives are often mediated through their interaction with various cellular signaling pathways. Based on the activities of related compounds, N-methylchroman-6-amine could potentially modulate pathways such as:
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MAPK Signaling Pathway: Some chroman derivatives have been shown to inhibit the phosphorylation of ERK and JNK in the MAPK signaling pathway, which is involved in inflammation.[2][3]
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NF-κB Signaling Pathway: As a key regulator of inflammation, the NF-κB pathway is a common target for anti-inflammatory compounds. Chroman derivatives may exert their effects by inhibiting the activation of NF-κB.
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PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Certain chroman-based compounds have been investigated as inhibitors of this pathway.
Caption: Hypothetical signaling pathways potentially modulated by N-methylchroman-6-amine.
Conclusion and Future Directions
N-methylchroman-6-amine is a structurally interesting compound belonging to a class of molecules with significant potential in drug discovery. However, a notable lack of specific experimental data necessitates further research to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its biological activities. Future studies should focus on the synthesis and in-depth spectroscopic analysis of N-methylchroman-6-amine, followed by screening for various biological activities to uncover its therapeutic potential. The exploration of its effects on the signaling pathways mentioned in this guide could be a valuable starting point for such investigations.
